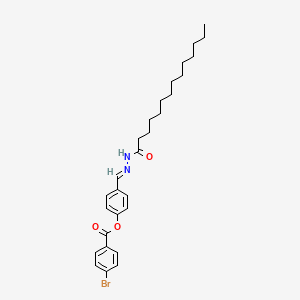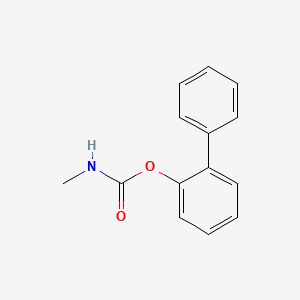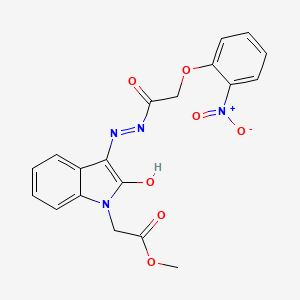
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that features a nitrophenoxy group, an indolinone core, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:
Formation of the nitrophenoxyacetyl intermediate: This step involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate.
Hydrazone formation: The nitrophenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.
Indolinone core construction: The final step involves the cyclization of the hydrazone intermediate with an appropriate indole derivative under acidic conditions to form the indolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly those targeting cancer and microbial infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It can be used to study enzyme interactions and as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes, while the hydrazone linkage can form reversible covalent bonds with biological nucleophiles. The indolinone core can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2-nitrophenoxy)acetate
- Methyl (4-nitrophenoxy)acetate
- Ethyl (2-nitrophenoxy)propionate
Uniqueness
Methyl 2-(3-(2-(2-(2-nitrophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate is unique due to its combination of a nitrophenoxy group, a hydrazone linkage, and an indolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
496774-62-0 |
|---|---|
Molekularformel |
C19H16N4O7 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
methyl 2-[2-hydroxy-3-[[2-(2-nitrophenoxy)acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C19H16N4O7/c1-29-17(25)10-22-13-7-3-2-6-12(13)18(19(22)26)21-20-16(24)11-30-15-9-5-4-8-14(15)23(27)28/h2-9,26H,10-11H2,1H3 |
InChI-Schlüssel |
OEZUDRMKHMMOAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



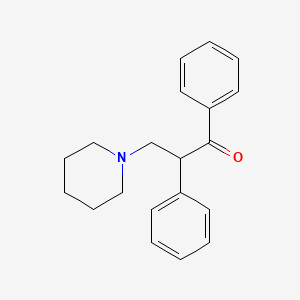
![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
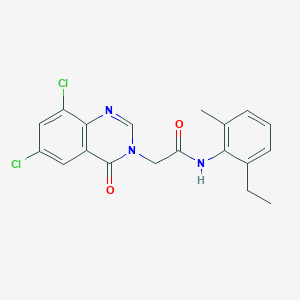
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
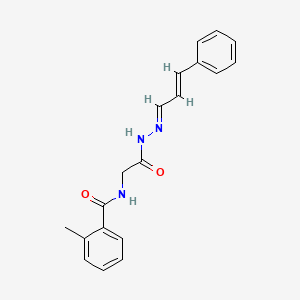




![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
